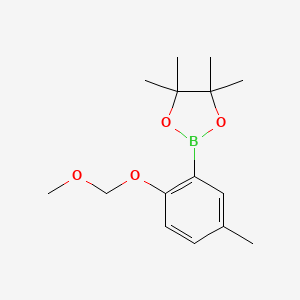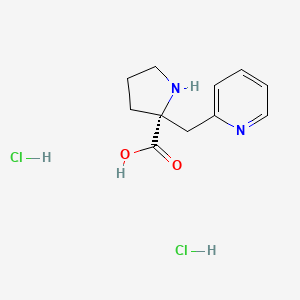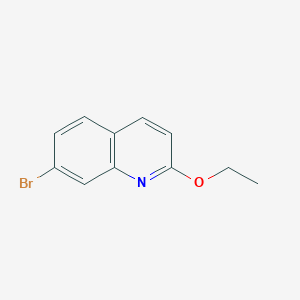![molecular formula C8H15BrO3S2 B6336825 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% CAS No. 1228427-76-6](/img/structure/B6336825.png)
2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%
Übersicht
Beschreibung
2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% (2-HED-2-BMP) is a synthetic organic compound with a variety of potential applications in scientific research, including in the field of drug development. This compound belongs to a class of compounds known as alkyl halides and has the chemical formula C5H9BrO3S.
Wirkmechanismus
The exact mechanism of action of 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and development of cancer cells. Specifically, the compound has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. Additionally, studies have suggested that 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% may act by inhibiting the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, which could potentially lead to the inhibition of tumor growth.
Biochemical and Physiological Effects
Studies have suggested that 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% may have a variety of biochemical and physiological effects. In particular, the compound has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer. Additionally, the compound has been found to have the ability to reduce the risk of stroke and heart attack, making it a potential candidate for the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its relatively low cost and availability, making it an ideal choice for use in laboratory experiments. Additionally, the compound is relatively stable and has a relatively low toxicity, making it a safe choice for use in laboratory experiments. However, the compound is relatively insoluble in water, making it difficult to use in certain types of experiments. Additionally, the compound is not as widely available as some other compounds, making it more difficult to obtain for use in laboratory experiments.
Zukünftige Richtungen
The potential applications of 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% are still being studied and there are many potential future directions for research. For example, further research could be conducted to investigate the compound’s potential use in the treatment of other diseases, such as diabetes and obesity. Additionally, further research could be conducted to investigate the compound’s potential use in the development of new antibiotics. Additionally, further research could be conducted to investigate the compound’s potential use in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be conducted to investigate the compound’s potential use in the development of new drugs for the treatment of cancer.
Synthesemethoden
The synthesis of 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% involves the reaction of 2-bromo-2-methylpropionic acid with 2-hydroxyethyl disulfide in the presence of an acid catalyst. The reaction proceeds via an S N 2 mechanism, with the acid catalyst aiding in the formation of the desired product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is isolated and purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% has been studied for its potential use in drug development, specifically as a potential anti-cancer agent. In particular, studies have been conducted to investigate the effects of 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% on the growth of human cancer cells. The compound has also been studied for its ability to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95% has been studied for its potential use in the treatment of Alzheimer’s disease.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyldisulfanyl)ethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3S2/c1-8(2,9)7(11)12-4-6-14-13-5-3-10/h10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYBOVVEAZCGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCSSCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192445 | |
| Record name | 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate | |
CAS RN |
1228427-76-6 | |
| Record name | 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228427-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)








![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)


